
N-(4-cyclohexylphenyl)-4-isopropylbenzenamine
Übersicht
Beschreibung
N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a useful research compound. Its molecular formula is C21H27N and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, also known by its chemical identifier 886365-92-0, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is an organic compound characterized by a biphenyl structure with cyclohexyl and isopropyl substituents. Its molecular formula is , and it possesses a molecular weight of approximately 295.42 g/mol. The unique structural features may contribute to its interaction with biological targets, particularly in modulating receptor activity.
The compound's biological activity is primarily attributed to its interaction with various receptors and transporters in the body. Research indicates that it may function as a modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug transport and resistance mechanisms in various diseases, including cancer and cystic fibrosis .
Potential Targets
- Dopamine Transporter (DAT) : Studies suggest that compounds similar to this compound can inhibit DAT, potentially influencing dopaminergic signaling pathways associated with addiction and neurodegenerative disorders .
- Farnesyltransferase : Preliminary docking studies have indicated that related compounds may bind to farnesyltransferase, a target implicated in cancer progression .
Antitumor Activity
Recent investigations into the antitumor potential of structurally related compounds have shown promising results. For example, a compound exhibiting similar characteristics demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 6.92 to 8.99 μM . This suggests that this compound may also possess antitumor properties worthy of further exploration.
Pharmacological Studies
Pharmacological evaluations have indicated that compounds with similar structures can exhibit both inotropic and vasodilatory effects. These effects were observed in isolated heart models and could be relevant for cardiovascular applications .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For instance, one study reported an inhibition rate of over 99% against HepG2 cells at concentrations as low as 6 μM .
- Structure-Activity Relationship (SAR) : SAR studies have been instrumental in identifying key functional groups that enhance biological activity. Modifications to the amine or phenolic groups can significantly alter the potency against specific targets .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Modulation of ABC Transporters
- This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. ABC transporters play significant roles in drug resistance, particularly in cancer therapy, where they can pump out chemotherapeutic agents from cancer cells, leading to treatment failure .
- Research indicates that compounds like N-(4-cyclohexylphenyl)-4-isopropylbenzenamine can help overcome this resistance by inhibiting the activity of these transporters, thereby enhancing the efficacy of anticancer drugs .
- Pharmaceutical Compositions
-
Potential in Treating Chronic Diseases
- There is ongoing research into the use of this compound for treating chronic diseases characterized by impaired ion transport, including chronic obstructive pulmonary disease (COPD) and Sjögren’s syndrome. By enhancing the function of CFTR (cystic fibrosis transmembrane conductance regulator), this compound may alleviate symptoms associated with these diseases .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-(4-propan-2-ylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(2)17-8-12-20(13-9-17)22-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-16,18,22H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZMIAMPVHCAIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649662 | |
Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-92-0 | |
Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.